methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with the following structural formula:
C20H21NO7
It belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Benzodioxepin Ring:
- Starting from suitable precursors, the benzodioxepin ring system is formed through cyclization reactions.
- Reaction conditions may involve acid-catalyzed intramolecular condensation.
-
Acetylation and Thiazole Formation:
- The benzodioxepin ring is acetylated at the 7-position.
- A thiazole ring is introduced at the 5-position via condensation with a thiazole precursor.
Industrial Production:
Industrial-scale production methods may vary, but they typically follow similar principles. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Major Products:
Scientific Research Applications
Chemistry:
Medicinal Chemistry:
Organic Synthesis:
Biology and Medicine:
Biological Activity:
Industry:
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Biological Activity
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : Known for its diverse biological activities.
- Benzodioxepin Moiety : Imparts unique pharmacological properties.
- Acetylamino Group : Enhances solubility and bioavailability.
Molecular Formula
Molecular Weight
Approximately 342.40 g/mol.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, suggesting that similar derivatives may possess comparable efficacy against other pathogens .
Anticancer Properties
Thiazoles have been extensively studied for their anticancer potential. Compounds containing thiazole rings have shown cytotoxic activity against various cancer cell lines. For example, certain thiazole derivatives have exhibited IC50 values in the range of 1.61 to 1.98 µg/ml against human cancer cells, indicating their potential as anticancer agents . The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Cell Cycle Arrest : Thiazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
- The thiazole ring is essential for biological activity; modifications can enhance or diminish efficacy.
- Substituents on the phenyl ring significantly impact potency; for example, methyl groups at specific positions enhance activity .
Table: SAR Analysis of Thiazole Derivatives
Compound | Structure | Activity (IC50/µg/ml) | Comments |
---|---|---|---|
A | Thiazole with no substituents | >10 | Low activity |
B | Methyl-substituted thiazole | 1.61 | High cytotoxicity |
C | Halogenated thiazole | 0.98 | Enhanced potency |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus. The compound exhibited an MIC comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on human glioblastoma cells showed that this compound induced significant apoptosis at concentrations as low as 0.5 µg/ml.
Properties
Molecular Formula |
C22H20N2O5S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H20N2O5S/c1-27-21(26)19-20(15-6-3-2-4-7-15)30-22(24-19)23-18(25)13-14-8-9-16-17(12-14)29-11-5-10-28-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,23,24,25) |
InChI Key |
IWSDFAJQQWCOQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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